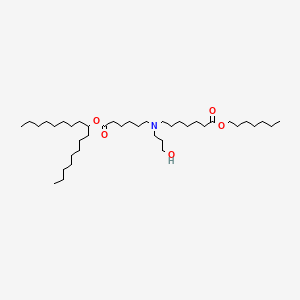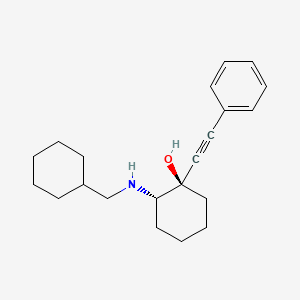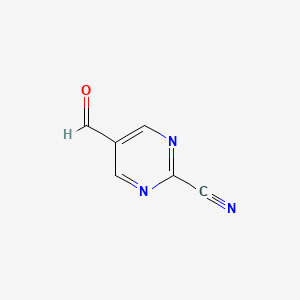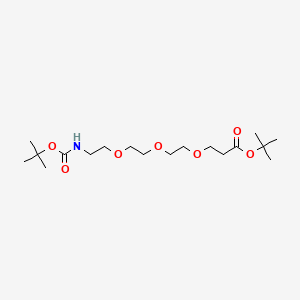![molecular formula C20H16Br2N4O4 B11934634 3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide](/img/structure/B11934634.png)
3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kinesore is a chemical compound known for its role as a modulator of kinesin-1, a motor protein involved in intracellular transport. The compound is recognized for its ability to inhibit the interaction between kinesin light chain 2 and SKIP, while promoting the function of kinesin-1 in organizing the microtubule network .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kinesore can be synthesized through a multi-step process involving the reaction of 3,5-dibromo-4-hydroxybenzohydrazide with 2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde. The reaction is typically carried out in the presence of a suitable solvent such as dimethyl sulfoxide, under controlled temperature and pH conditions .
Industrial Production Methods
While specific industrial production methods for Kinesore are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Kinesore undergoes various chemical reactions, including:
Oxidation: Kinesore can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms, which may exhibit different biological activities.
Substitution: Kinesore can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce compounds with increased hydrogen content.
Scientific Research Applications
Kinesore has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the organization and dynamics of the microtubule network.
Biology: Employed in cell biology research to investigate the role of kinesin-1 in intracellular transport and microtubule remodeling.
Medicine: Potential therapeutic applications in diseases related to microtubule dysfunction, such as neurodegenerative disorders.
Industry: Utilized in the development of new materials and technologies that rely on microtubule-based transport systems
Mechanism of Action
Kinesore exerts its effects by modulating the activity of kinesin-1. It inhibits the interaction between kinesin light chain 2 and SKIP, leading to the reorganization of the microtubule network. This reorganization results in the formation of extensive microtubule-rich projections and the accumulation of the lysosomal compartment in a juxtanuclear position . The compound’s action is dependent on the presence of kinesin-1, as demonstrated by the suppression of its effects in Kif5B knockout cells .
Comparison with Similar Compounds
Kinesore is unique in its ability to modulate kinesin-1 activity and reorganize the microtubule network. Similar compounds include:
Taxol: A well-known microtubule-stabilizing agent used in cancer therapy.
Vinblastine: A microtubule-destabilizing agent used in chemotherapy.
Nocodazole: A compound that disrupts microtubule polymerization.
Compared to these compounds, Kinesore specifically targets the interaction between kinesin light chain 2 and SKIP, making it a valuable tool for studying the specific roles of kinesin-1 in cellular processes .
Properties
Molecular Formula |
C20H16Br2N4O4 |
|---|---|
Molecular Weight |
536.2 g/mol |
IUPAC Name |
3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C20H16Br2N4O4/c1-11-6-14(12(2)25(11)15-4-3-5-16(9-15)26(29)30)10-23-24-20(28)13-7-17(21)19(27)18(22)8-13/h3-10,27H,1-2H3,(H,24,28)/b23-10- |
InChI Key |
DUGCMEGLYHBMAR-RMORIDSASA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=N\NC(=O)C3=CC(=C(C(=C3)Br)O)Br |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=NNC(=O)C3=CC(=C(C(=C3)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanoic acid](/img/structure/B11934571.png)
![methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B11934575.png)
![undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11934576.png)
![methyl (2R)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate](/img/structure/B11934578.png)
![(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B11934580.png)






![4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11934632.png)
